molecular formula C15H22N4O3 B5637943 3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one

3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one

Cat. No. B5637943
M. Wt: 306.36 g/mol
InChI Key: GOPGZTAWKORIAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one" typically involves multi-step chemical reactions, starting from simpler precursors. One approach involves the reaction of pyrazole derivatives with piperidine and oxazolidinone units under specific conditions to construct the target molecule. For instance, a related synthesis involves the condensation of benzofuran-2-yl-1H-pyrazole with thiazolidin-4-one derivatives in the presence of piperidine as a catalyst, showcasing the complexity and the variety of synthetic routes available for such compounds (Bakr F. Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds containing oxazolidinone, pyrazole, and piperidine rings is characterized by various intermolecular interactions and conformational dynamics. X-ray diffraction and spectral analyses are commonly used to confirm the structure of newly synthesized heterocycles, providing detailed information on the molecular arrangement and electronic distribution within the compound. Such analyses are crucial for understanding the compound's reactivity and biological activity (Bakr F. Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

Compounds of this class undergo various chemical reactions, including condensation, nucleophilic substitution, and cycloaddition, depending on the functional groups present. The reactivity is significantly influenced by the electron-donating or withdrawing nature of the substituents attached to the core rings. For example, the synthesis and SAR of novel oxazolidinones with substituted pyrazoles highlight the compound's potential for antibacterial activity against gram-positive and fastidious gram-negative organisms (F. E. Boyer et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are essential for formulating the compound for biological applications and for understanding its stability under various conditions. High solubility in saline, for instance, indicates the potential for pharmaceutical formulations suitable for inhaled dosing by nebulization (P. Procopiou et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for the compound's biological activity. The presence of functional groups like oxazolidinone and pyrazole significantly impacts these properties, influencing the compound's interaction with biological targets. Studies on oxazolidinones, for instance, have shown their potent antibacterial properties, highlighting the importance of chemical properties in drug action (J. Tucker et al., 1998).

properties

IUPAC Name

3-[1-(2-pyrazol-1-ylbutanoyl)piperidin-4-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-2-13(19-7-3-6-16-19)14(20)17-8-4-12(5-9-17)18-10-11-22-15(18)21/h3,6-7,12-13H,2,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPGZTAWKORIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)N2CCOC2=O)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one

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